molecular formula C13H16O3 B1237203 4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene

4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene

Cat. No.: B1237203
M. Wt: 220.26 g/mol
InChI Key: LLOQMOYWWWKULV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(allyloxy)vinyl]-1,2-dimethoxybenzene is a dimethoxybenzene.

Scientific Research Applications

Aromatic Compound Analysis

A study identified aromatic compounds such as 3,4-Dimethoxy-1-vinylbenzene and 2,4,5-trimethoxy-1-vinylbenzene in the Ecuadorian liverwort, Marchesinia brachiata. These compounds were initially misidentified as eugenol and related derivatives, highlighting the complexity of analyzing such aromatic structures (Nagashima, Murakami, & Asakawa, 1999).

Quantum-Chemical Studies

Quantum-chemical calculations have been used to study the torsion potentials in trans‐stilbene and its derivatives, including 1,1’‐(trans‐1,2‐ethenediyl) bisbenzene. This research is relevant for understanding the properties of materials like poly(paraphenylene vinylene) and its derivatives, which are important in organic electronics and photonics (Lhost & Brédas, 1992).

Palladium-Catalyzed Synthesis

The palladium(0)-catalyzed synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins explores the use of similar compounds in creating various substituted benzene derivatives. This method demonstrates the potential for chemical synthesis and modification of such compounds (Massacret et al., 1999).

Copolymer Synthesis

In the study of polysulfone-block-polysiloxane copolymers, 1-allyloxy-3-phenoxy-2-propanol was used as a model compound. This research provides insights into the behavior of allyloxy and vinyl groups in polymer chemistry, which is crucial for the development of advanced materials (Torrès, Madec, & Maréchal, 1989).

Crystal and Molecular Structures

The crystal and molecular structures of 2,5-bis(aryl-2-vinyl)-1,4-dimethoxybenzene derivatives were analyzed, providing essential data for understanding the packing arrangements and chemical behavior of these compounds. This is vital for the design of materials with specific physical properties (Irngartinger, Lichtenthaeler, & Herpich, 1994).

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1,2-dimethoxy-4-[(E)-2-prop-2-enoxyethenyl]benzene

InChI

InChI=1S/C13H16O3/c1-4-8-16-9-7-11-5-6-12(14-2)13(10-11)15-3/h4-7,9-10H,1,8H2,2-3H3/b9-7+

InChI Key

LLOQMOYWWWKULV-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/OCC=C)OC

SMILES

COC1=C(C=C(C=C1)C=COCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=COCC=C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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